molecular formula C5H7BClNO2 B14842435 5-Chloro-1-methyl-pyrrol-3-ylboronic acid

5-Chloro-1-methyl-pyrrol-3-ylboronic acid

Cat. No.: B14842435
M. Wt: 159.38 g/mol
InChI Key: BLGSEOPTLIYBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-pyrrol-3-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles and boronic esters, which are valuable intermediates in organic synthesis.

Scientific Research Applications

5-Chloro-1-methyl-pyrrol-3-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biochemical processes . The compound’s effects are mediated through its interactions with specific molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various molecular targets makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C5H7BClNO2

Molecular Weight

159.38 g/mol

IUPAC Name

(5-chloro-1-methylpyrrol-3-yl)boronic acid

InChI

InChI=1S/C5H7BClNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3,9-10H,1H3

InChI Key

BLGSEOPTLIYBEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=C1)Cl)C)(O)O

Origin of Product

United States

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